2-(4-methylpiperazin-1-yl)-N-[5-(morpholin-4-yl)-2-nitrophenyl]acetamide
Description
2-(4-methylpiperazin-1-yl)-N-[5-(morpholin-4-yl)-2-nitrophenyl]acetamide is a complex organic compound that features both piperazine and morpholine functional groups
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(5-morpholin-4-yl-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-19-4-6-20(7-5-19)13-17(23)18-15-12-14(2-3-16(15)22(24)25)21-8-10-26-11-9-21/h2-3,12H,4-11,13H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOFVGLFYVVPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-N-[5-(morpholin-4-yl)-2-nitrophenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-methylpiperazine, which can be achieved through the reaction of piperazine with methyl iodide under basic conditions.
Nitration of the Aromatic Ring: The next step involves the nitration of an aromatic precursor to introduce the nitro group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the piperazine derivative with the nitrated aromatic compound in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-N-[5-(morpholin-4-yl)-2-nitrophenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Reduction: Formation of the corresponding amine
Substitution: Formation of halogenated or sulfonated derivatives
Hydrolysis: Formation of carboxylic acid and amine
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-[5-(morpholin-4-yl)-2-nitrophenyl]acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes like lipoxygenase and xanthine oxidase by binding to their active sites and preventing substrate access . This inhibition can lead to reduced production of inflammatory mediators and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone
- 5-(morpholin-4-ylmethyl)dehydrozingerone
Uniqueness
Compared to similar compounds, 2-(4-methylpiperazin-1-yl)-N-[5-(morpholin-4-yl)-2-nitrophenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of piperazine and morpholine rings makes it a versatile scaffold for further chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
